molecular formula C21H26N4O3 B15086264 2-(4-Benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B15086264
M. Wt: 382.5 g/mol
InChI Key: JNWFXEZBCVEKRX-HYARGMPZSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Condensation Reaction: The 4-benzylpiperazine is then reacted with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.

    Schiff Base Formation: The final step involves the condensation of the intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group and the piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-Benzyl-1-piperazinyl)-N’-(3-methoxybenzylidene)acetohydrazide: The position of the methoxy group is different, potentially altering its properties.

Uniqueness

The presence of both the hydroxy and methoxy groups in 2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide makes it unique compared to its analogs. These functional groups can influence its chemical reactivity, solubility, and biological activity, making it a compound of interest for various applications.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O3/c1-28-19-9-5-8-18(21(19)27)14-22-23-20(26)16-25-12-10-24(11-13-25)15-17-6-3-2-4-7-17/h2-9,14,27H,10-13,15-16H2,1H3,(H,23,26)/b22-14+

InChI Key

JNWFXEZBCVEKRX-HYARGMPZSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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